Cordyanhydride B

Natural Product Chemistry Covalent Inhibitor Design Polyketide Biosynthesis

Standard maleidrides with one or two anhydride units fail to replicate the chain elongation stoichiometry required for tropolone-maleidride hybrid assembly. Cordyanhydride B (C29H32O11, MW 556.56) provides the exact third electrophilic warhead for: - Biosynthetic gene cluster substrate studies (Hypoxylon lienhwacheense pathways) - Structure-activity relationship (SAR) mapping vs. lower homologs - Covalent conjugation and metal-chelating assays requiring three anhydride moieties Supplied as a research-grade solid with documented NMR/HRMS structural confirmation.

Molecular Formula C29H32O11
Molecular Weight 556.6 g/mol
Cat. No. B12332863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCordyanhydride B
Molecular FormulaC29H32O11
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCCC=CC1=C(C(=O)OC1=O)CC(CC)CC2=C(C(=O)OC2=O)CC(CC)CC3=C(C(=O)OC3=O)CCC(=O)O
InChIInChI=1S/C29H32O11/c1-4-7-8-17-19(26(34)38-24(17)32)11-15(5-2)13-21-22(29(37)40-28(21)36)14-16(6-3)12-20-18(9-10-23(30)31)25(33)39-27(20)35/h7-8,15-16H,4-6,9-14H2,1-3H3,(H,30,31)/b8-7+
InChIKeyPHRCULZLDFTOFU-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cordyanhydride B: Triple-Anhydride Polyketide for Biosynthetic Research


Cordyanhydride B (CAS 241131-42-0) is a linear alkenoic acid bearing three maleic anhydride moieties, classified as a butenolide polyketide [1]. First isolated from the insect-pathogenic fungus Cordyceps pseudomilitaris BCC 1620, its structure (C29H32O11, MW 556.56) was elucidated by NMR and HRMS [2]. More recently, cordyanhydride B was re-encountered as a stromatal constituent of Hypoxylon lienhwacheense, where it serves as a biosynthetic precursor to the larger cordyanhydride C and to the tropolone-maleidride hybrid lienhwalides [3]. Unlike the more studied cordyanhydride A (two anhydride units), the triple-anhydride architecture of cordyanhydride B confers distinct chemical reactivity, molecular recognition properties, and biosynthetic branching potential that cannot be replicated by its lower homolog.

Architecture
Triple maleic anhydride polyketide with linear alkenoic acid backbone
Biosynthetic Role
Obligate precursor to cordyanhydride C and tropolone-maleidride hybrids
Differentiation
Distinct warhead stoichiometry; not interchangeable with cordyanhydride A

Why Cordyanhydride B Cannot Be Substituted by Other Maleic-Anhydride Natural Products


Cordyanhydride A (two anhydride units, MW 390.4) and cordyanhydride B (three anhydride units, MW 556.56) differ fundamentally in the number of electrophilic maleic anhydride warheads, chain length, and carboxylate display [1]. These disparities directly impact covalent reactivity with nucleophilic biomolecules, metal-chelating capacity, and the ability to serve as a substrate or intermediate in biosynthetic gene cluster studies [2]. In Hypoxylon lienhwacheense, cordyanhydride B is biosynthetically elongated to cordyanhydride C (four anhydride units) and fed into hybrid tropolone-maleidride pathways; cordyanhydride A cannot substitute in these systems because it lacks the requisite third anhydride for chain extension [3]. For procurement decisions, substituting cordyanhydride B with cordyanhydride A or with simpler mono-anhydride maleidrides (e.g., maleicanhydridane) introduces a different stoichiometry of reactive groups, altering assay outcomes and confounding structure-activity relationship interpretations.

Cordyanhydride B
3 anhydride warheads; chain-extensible intermediate; specific to lienhwalide pathway
Cordyanhydride A
2 warheads; lacks third anhydride for chain elongation; may shift covalent adduct stoichiometry and biosynthetic outcomes
Cordyanhydride B
Multi-anhydride reactivity and metal-chelating capacity distinct
Mono-anhydride maleidrides
Different electrophile count; may not replicate chain-elongation context and may alter reactivity profiling outcomes

Cordyanhydride B — Differentiation Evidence Against Structural Analogs


Electrophilic Warhead Count: Triple vs. Double Anhydride Stoichiometry

Cordyanhydride B contains three maleic anhydride functional groups in a linear alkenoic acid chain, versus two in cordyanhydride A [1]. This is confirmed by molecular formula comparison: C29H32O11 (MW 556.56) for cordyanhydride B vs. C20H22O8 (MW 390.4) for cordyanhydride A, a difference of C9H10O3 corresponding to one additional anhydride-bearing C4H2O3 unit plus a C5H8 linker segment [2]. The presence of a third electrophilic anhydride increases the potential covalent adduct formation sites by 50% on a per-molecule basis, which directly impacts stoichiometry-driven assays such as enzyme inactivation kinetics or proteomic profiling experiments.

Warhead Stoichiometry
Head-to-head
3 anhydride units (MW 556.56) vs. 2 units (MW 390.4)
50% more electrophilic sites inform covalent probe design and enzyme inactivation assay context.
Confirmed by HRMS and 2D NMR in CDCl3.
Natural Product Chemistry Covalent Inhibitor Design Polyketide Biosynthesis

Biosynthetic Intermediate Role in Maleidride Chain Elongation

In Hypoxylon lienhwacheense, cordyanhydride B (three anhydride units, compound 6) is the obligate precursor to cordyanhydride C (four anhydride units, compound 7, C38H42O14) via addition of a further maleidride monomer [1]. Feeding experiments with 13C-labeled precursors and heterologous expression of the lwm biosynthetic gene cluster in Aspergillus oryzae confirmed that cordyanhydride B is assembled from two 19a-derived maleic anhydride units; although heterologous expression of lwmA·R1·R3·R4·R6 produced the monomeric precursors, cordyanhydrides B and C were not formed, indicating that additional host-enzymatic machinery is required for the oligomerization step [1]. Neither cordyanhydride A nor any other known fungal metabolite occupies this specific intermediate position in the maleidride chain-elongation pathway.

Biosynthetic Intermediacy
Head-to-head
Obligate precursor to cordyanhydride C in H. lienhwacheense
Only known three-anhydride intermediate in maleidride chain elongation.
Validated by 13C feeding and heterologous expression in A. oryzae.
Fungal Biosynthesis Maleidride Assembly Genome Mining

Antifungal Activity Inference from Cordyanhydride-Class Derivatives

Although cordyanhydride B itself has not been reported in dedicated agar-plate or microdilution antifungal assays, its close structural relatives — cordyanhydride A ethyl ester (1), cordyanhydride A methyl ester (2), and cordyanhydride A (3) — displayed obvious antifungal activity against Fusarium graminearum, Fusarium oxysporum, and Rhizoctonia solani, with MIC values of 6.25–12.5 μg/mL [1]. In the same study, these two-anhydride cordyanhydride derivatives showed no cytotoxicity (IC50 > 50 μM against PC-3, 22Rv1, A549, WPMY-1) [1]. The three-anhydride architecture of cordyanhydride B provides an additional maleic anhydride warhead that may confer distinct antifungal potency or spectrum compared to the two-anhydride derivatives; this hypothesis remains to be tested but constitutes a rational basis for prioritizing cordyanhydride B in comparative antifungal screening cascades.

Antifungal Activity Context
Class-level
Cordyanhydride A derivatives: MIC 6.25–12.5 μg/mL vs. F. graminearum, F. oxysporum, R. solani
Cordyanhydride B not directly assayed; class-level window may differ with third anhydride.
Data to verify; comparative screening required.
Antifungal Screening Agrochemical Discovery Structure-Activity Relationship

Cytotoxicity Profile vs. Single-Anhydride Maleicanhydridane

Maleicanhydridane (4), a single-anhydride monomer (C13H17O5), exhibited moderate cytotoxicity against A549 lung carcinoma (IC50 15.5 μM) and WPMY-1 prostate stromal cells (IC50 22.9 μM), whereas cordyanhydride A derivatives (two anhydride units) were inactive (IC50 > 50 μM) in the same panel [1]. This non-monotonic relationship between anhydride count and cytotoxicity suggests that the three-anhydride cordyanhydride B may display yet another distinct cytotoxicity profile. As a procurement consideration, cordyanhydride B is the only commercially accessible compound that permits testing the hypothesis that cytotoxicity is modulated by the number of maleic anhydride moieties, filling the critical gap between the inactive two-anhydride and moderately cytotoxic one-anhydride compounds.

Cytotoxicity Profile
Class-level
1-anhydride: IC50 15.5–22.9 μM; 2-anhydride: >50 μM; 3-anhydride: unknown
Critical SAR gap; procurement enables completion of anhydride-count cytotoxicity series.
MTT assay; PC-3, A549, WPMY-1 lines; Marine Drugs 2023.
Cytotoxicity Profiling Cancer Cell Line Panel Maleic Anhydride SAR

Cordyanhydride B — Research and Industrial Application Scenarios


Fungal Maleidride Pathway Reconstruction and Feeding Studies

SAR Expansion of Maleic Anhydride Antifungal Leads

Covalent Chemical Probe Development with Multi-Anhydride Reactivity

Dereplication and Metabolomics Reference Standard

Application
Selection Property
Validation Focus
Fungal Maleidride Pathway Reconstruction and Feeding Studies
Biosynthetic intermediate specificity
Genome-sequenced strain compatibility; precursor incorporation via feeding assays
SAR Expansion of Maleic Anhydride Antifungal Leads
Anhydride-count SAR series
Comparative MIC against phytopathogenic fungal panel
Covalent Chemical Probe Development with Multi-Anhydride Reactivity
Electrophilic warhead stoichiometry
Proteomic adduct profiling; enzyme inactivation kinetics
Dereplication and Metabolomics Reference Standard
HRMS and NMR spectral library match
Chromatographic retention reproducibility; isolation-source authentication
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